Indanofan 10 microg/mL in Cyclohexane

Description

BenchChem offers high-quality Indanofan 10 microg/mL in Cyclohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indanofan 10 microg/mL in Cyclohexane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H17ClO3 |

|---|---|

Molecular Weight |

340.8 g/mol |

IUPAC Name |

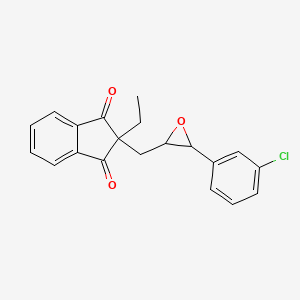

2-[[3-(3-chlorophenyl)oxiran-2-yl]methyl]-2-ethylindene-1,3-dione |

InChI |

InChI=1S/C20H17ClO3/c1-2-20(18(22)14-8-3-4-9-15(14)19(20)23)11-16-17(24-16)12-6-5-7-13(21)10-12/h3-10,16-17H,2,11H2,1H3 |

InChI Key |

QFKBKIHGOCXEJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(=O)C2=CC=CC=C2C1=O)CC3C(O3)C4=CC(=CC=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Behavior and Analytical Profiling of Indanofan in Cyclohexane Matrices

Topic: Indanofan in Cyclohexane: Physicochemical Behavior & Analytical Profiling Content Type: Technical Whitepaper Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

Indanofan (CAS 133220-30-1) is a specialized oxirane-class herbicide primarily utilized for its inhibition of Very-Long-Chain Fatty Acid (VLCFA) elongases. While its biological activity is well-documented, its physicochemical stability in solution is a critical parameter for analytical quantification and reference standard maintenance.

This guide focuses on the Indanofan-Cyclohexane system . Unlike polar protic solvents (e.g., Methanol) which can induce solvolysis or epoxide ring opening, Cyclohexane (

Physicochemical Profile: The Solute-Solvent Interaction

Molecular Architecture and Solubility Thermodynamics

Indanofan possesses two distinct structural moieties: a lipophilic indan-1,3-dione core and a reactive oxirane (epoxide) ring.

The solubility of Indanofan in cyclohexane is governed by London Dispersion Forces. The high lipophilicity of Indanofan (Log

Table 1: Comparative Solubility & Stability Profile

| Parameter | Indanofan in Water | Indanofan in Cyclohexane | Mechanistic Driver |

| Solubility ( | 17.1 mg/L | > 100,000 mg/L (Est.) | "Like dissolves like"; hydrophobic effect drives exclusion from water. |

| Epoxide Stability | Low (Hydrolysis risk) | High (Inert) | Cyclohexane lacks nucleophiles to attack the oxirane ring. |

| UV-Vis Spectrum | Broad / Blurred | Fine Vibrational Structure | Lack of hydrogen bonding preserves vibronic transitions. |

| Primary Use | Environmental Fate Studies | Reference Standards / GC Injection | Solvent volatility and inertness. |

The "Inert Shield" Mechanism

The critical value of cyclohexane lies in its chemical inertness. The oxirane ring in Indanofan is susceptible to nucleophilic attack (acid-catalyzed ring opening).

-

In Methanol: Trace acidity can catalyze the opening of the epoxide to form a methoxy-alcohol derivative.

-

In Cyclohexane: The absence of acidic protons and nucleophiles renders the epoxide kinetically stable, making this the preferred matrix for Certified Reference Materials (CRMs).

Structural Visualization & Signaling

To understand the analytical detection and biological mechanism, we must visualize the pathway from solution stability to enzymatic inhibition.

Figure 1: Stability-to-Activity Pathway. Cyclohexane preserves the oxirane ring (blue) required for analytical quantification and subsequent biological activity (red).

Analytical Protocols: Indanofan in Cyclohexane

Protocol A: Preparation of Calibration Standards

Objective: Create a stable 100 µg/mL stock solution for GC-MS calibration. Rationale: Gravimetric preparation minimizes volumetric errors. Cyclohexane is used to prevent degradation during storage.

-

Weighing: Accurately weigh 10.0 mg (

0.1 mg) of crystalline Indanofan reference standard into a 100 mL Class A volumetric flask. -

Solvation: Add approximately 60 mL of HPLC-grade Cyclohexane. Sonicate for 5 minutes at

.-

Note: Avoid heating >

to prevent solvent evaporation or thermal degradation.

-

-

Equilibration: Allow solution to reach room temperature (

). -

Dilution: Dilute to volume with Cyclohexane. Invert 10 times to mix.

-

Validation: Verify concentration using UV-Vis spectrophotometry (Target

approx. 230-250 nm, specific to indanedione moiety). -

Storage: Transfer to amber silanized glass vials with PTFE-lined caps. Store at

.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Protocol B: UV-Vis Spectroscopic Characterization

Objective: Assess purity and confirm identity via solvatochromic shifts.

-

Baseline: Run a blank scan using pure HPLC-grade Cyclohexane (190–400 nm).

-

Technical Note: Cyclohexane has a UV cutoff of ~200 nm, allowing observation of Indanofan's

and

-

-

Sample Scan: Scan the 10 µg/mL Indanofan solution.

-

Observation:

-

Expect sharp vibrational fine structure in the absorption bands (unlike the broad bands seen in methanol).

-

Red Shift Warning: If using this data to compare with literature values in polar solvents, account for the bathochromic/hypsochromic shifts induced by the non-polar environment.

-

Experimental Workflow: Residue Extraction

When extracting Indanofan from soil or plant matrices, cyclohexane is often used in the final "exchange" step to prepare the sample for GC-ECD or GC-MS, as it is compatible with non-polar capillary columns (e.g., DB-5MS).

Figure 2: Residue Analysis Workflow. Cyclohexane is introduced in the final stage (Red) to ensure analyte stability and GC compatibility.

References

-

Takahashi, H., et al. (2002). Inhibition of Very-Long-Chain Fatty Acid Formation by Indanofan. Zeitschrift für Naturforschung C. Retrieved from [Link]

-

University of Hertfordshire. (2025). Indanofan (Ref: MK 243) PPDB: Pesticide Properties DataBase. Retrieved from [Link]

-

Mastovska, K., & Lehotay, S. J. (2004). Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues. Journal of Chromatography A. Retrieved from [Link]

Sources

Indanofan in Scientific Research: From VLCFA Elongase Inhibition to Anti-Inflammatory Applications

Executive Summary

Indanofan (CAS 133220-30-1) is a chemical compound characterized by a fused indole ring system and an oxirane moiety. Originally engineered and commercialized as a highly selective pre-emergence herbicide for agricultural applications 1, its unique mechanism of action has rapidly expanded its utility within advanced biochemical and pharmacological research 2. As a Senior Application Scientist, I have structured this technical guide to explore Indanofan’s dual utility: as a molecular probe for lipid biosynthesis pathways and as a promising scaffold for novel anti-inflammatory therapeutics.

Chemical Profile and Stereochemical Significance

Indanofan, chemically designated as 2-[[2-(3-chlorophenyl)oxiranyl]methyl]-2-ethyl-1H-indene-1,3(2H)-dione, exhibits moderate lipophilicity, allowing it to efficiently cross and interact with biological membranes 2. A critical factor in its research application is its stereochemistry. The molecule is chiral, and empirical studies have definitively proven that the (S)-enantiomer is the biologically active agent responsible for its potent enzymatic inhibition 3.

Quantitative Data Summary

The following table outlines the physicochemical and toxicological parameters of Indanofan, which are essential for establishing precise dosing and formulation strategies in in vitro and in vivo research models 4.

| Property / Parameter | Value / Description | Research Implication |

| CAS Registry Number | 133220-30-1 | Standard identifier for reagent sourcing and literature tracking 4. |

| Molecular Formula | C20H17ClO3 | Defines structural mass (340.80 g/mol ) for precise molarity calculations 4. |

| Melting Point | 60.4 - 61.3 °C | Acts as a primary quality control parameter for synthesized batches 4. |

| Water Solubility (25°C) | 17.1 mg/L | Indicates moderate lipophilicity; necessitates DMSO or ethanol as a vehicle for cellular assays 4. |

| Vapor Pressure (25°C) | 2.8 × 10⁻⁶ Pa | Low volatility ensures stability under standard 37°C incubation conditions 4. |

| LD50 (Oral, Rats) | 631 mg/kg (Male), 460 mg/kg (Female) | Establishes critical safety margins and baseline toxicity for in vivo mammalian dosing 4. |

Primary Mechanism of Action: VLCFA Elongase Inhibition

In both plant and mammalian physiology, basic lipid biosynthesis (up to C18:0) occurs via standard fatty acid synthases. However, the extension of these lipids into very-long-chain fatty acids (VLCFAs, >C18) is driven by specific extraplastidic elongase complexes 5. Indanofan acts as a potent, specific inhibitor of these elongase enzymes, directly preventing the conversion of stearoyl-CoA or arachidoyl-CoA into longer alkyl chains 5. This makes Indanofan an invaluable research tool for studying mammalian elongases, such as ELOVL6, which are heavily implicated in insulin resistance and metabolic diseases 5.

Caption: Indanofan-mediated inhibition of the VLCFA elongase complex.

Experimental Protocol 1: Microsomal Elongase Inhibition Assay

To validate the inhibitory kinetics of Indanofan on VLCFA synthesis, researchers employ self-validating microsomal assays using radiolabeled substrates 5.

-

Microsome Preparation: Isolate microsomes from the target tissue (e.g., Allium porrum leek cells or mammalian cell lines expressing ELOVL6) by differential centrifugation at 100,000 × g for 60 minutes at 4°C.

-

Reaction Mixture Assembly: Combine 50 µg of microsomal protein with 10 µM stearoyl-CoA, 1 mM NADH, 1 mM NADPH, and 10 µM[2-¹⁴C]-malonyl-CoA in a 0.1 M HEPES buffer (pH 7.2).

-

Inhibitor Introduction: Add Indanofan dissolved in DMSO (ensuring final DMSO concentration remains <1% to prevent solvent toxicity) at varying concentrations (0.1 nM to 100 µM) to establish a dose-response curve.

-

Incubation and Termination: Incubate the mixture at 30°C for 30 minutes. Terminate the enzymatic reaction by adding 1 mL of 15% methanolic KOH, followed by saponification at 80°C for 45 minutes.

-

Extraction and Quantification: Acidify the solution with HCl, extract the synthesized lipids using hexane, and quantify the radiolabeled VLCFAs via thin-layer chromatography (TLC) coupled with liquid scintillation counting. Causality Note: The strategic use of [2-¹⁴C]-malonyl-CoA specifically tracks the two-carbon elongation units added by the elongase complex. This provides a direct, quantifiable measure of elongase activity that is entirely independent of upstream plastid biosynthesis, ensuring the assay specifically validates Indanofan's target site.

Emerging Pharmaceutical Research: Anti-Inflammatory Properties

Beyond its established role in lipid elongation inhibition, Indanofan is actively investigated in medicinal chemistry for its anti-inflammatory properties 2. Research indicates that Indanofan inhibits fatty acid synthase (FAS) and mitochondrial cytochrome 2. By disrupting the conversion of acetyl-CoA to malonyl-CoA, Indanofan deprives immune cells of the lipid rafts necessary for cytokine receptor signaling, thereby significantly downregulating the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and IL-6 2.

Caption: Downregulation of pro-inflammatory cytokines via Indanofan-induced FAS inhibition.

Experimental Protocol 2: Cytokine Inhibition and FAS Modulation Assay

To evaluate the therapeutic potential of Indanofan as an anti-inflammatory agent, researchers utilize macrophage stimulation models.

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS at 37°C in a humidified 5% CO₂ atmosphere.

-

Pre-treatment: Seed cells at a density of 1×10⁵ cells/well in a 24-well plate. Pre-treat the cells with Indanofan (ranging from 1 to 50 µM) for 2 hours.

-

Inflammatory Stimulation: Induce an inflammatory response by adding 1 µg/mL Lipopolysaccharide (LPS) to the wells for 24 hours.

-

Cytokine Quantification: Harvest the cell supernatant and quantify the secreted levels of TNF-α, IL-1β, and IL-6 using highly specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

FAS Activity Measurement: Lyse the remaining cells and measure intracellular FAS activity by monitoring the oxidation of NADPH at 340 nm spectrophotometrically over 10 minutes. Causality Note: Pre-treating the macrophages with Indanofan before LPS stimulation is a critical self-validating step. It ensures that the FAS enzyme is inhibited prior to the activation of the inflammatory cascade, isolating the compound's prophylactic anti-inflammatory efficacy and ruling out general cytotoxicity as the cause of cytokine reduction.

Asymmetric Synthesis and Enantiomeric Resolution in Research

Because the (S)-enantiomer of Indanofan dictates its biological activity, developing practical asymmetric synthesis methodologies has become a major focus in organic chemistry research 3. Advanced synthetic protocols achieve enantiopure (S)-Indanofan through a sophisticated combination of enzymatic resolution and chemical inversion 6.

The most efficient documented pathway involves the lipase-catalyzed kinetic resolution of a diol precursor, followed by the stereoselective acid-catalyzed hydrolysis of a chiral epoxide 6. A pivotal technique in this workflow is the utilization of an o-xylene complex of a hemiketal precursor, which allows for near-quantitative conversion to (S)-Indanofan and facilitates high-purity recovery via simple recrystallization from o-xylene 6.

Conclusion

Indanofan has successfully transcended its initial commercial role as an agricultural herbicide to become a multifaceted tool in biochemical and pharmacological research. By acting as a highly selective inhibitor of VLCFA elongases and fatty acid synthase, it provides researchers with a reliable molecular mechanism to modulate lipid-dependent pathways. As asymmetric synthesis techniques continue to improve access to the potent (S)-enantiomer, Indanofan offers promising avenues for the development of novel anti-inflammatory therapies and targeted metabolic disease interventions.

References

- CymitQuimica. "CAS 133220-30-1: INDANOFAN".

- ResearchGate. "Development of a New Herbicide, Indanofan".

- ResearchGate. "Inhibition of Very-Long-Chain Fatty Acid Formation by Indanofan, 2-[2-(3-Chlorophenyl)oxiran-2-ylmethyl]-2-ethylindan-1,3-dione, and Its Relatives".

- DrugFuture. "Indanofan: Chemical Index Database".

- ACS Publications. "Practical Asymmetric Synthesis of the Herbicide (S)-Indanofan via Lipase-Catalyzed Kinetic Resolution of a Diol and Stereoselective Acid-Catalyzed Hydrolysis of a Chiral Epoxide".

- PubMed. "Practical asymmetric synthesis of the herbicide (S)-indanofan via lipase-catalyzed kinetic resolution of a diol and stereoselective acid-catalyzed hydrolysis of a chiral epoxide".

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 133220-30-1: INDANOFAN | CymitQuimica [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Indanofan [drugfuture.com]

- 5. researchgate.net [researchgate.net]

- 6. Practical asymmetric synthesis of the herbicide (S)-indanofan via lipase-catalyzed kinetic resolution of a diol and stereoselective acid-catalyzed hydrolysis of a chiral epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Stability Profiling and Handling of Indanofan 10 µg/mL Solutions

Executive Summary

Indanofan (CAS: 133220-30-1) is a synthetic herbicide characterized by two chemically sensitive moieties: an oxirane (epoxide) ring and an indan-1,3-dione group.[1][2][3][4] While effective as an herbicide, these functional groups render the molecule susceptible to specific degradation pathways—primarily acid-catalyzed hydrolysis and photolysis.

This guide provides a validated framework for preparing, storing, and monitoring 10 µg/mL Indanofan solutions . At this concentration, the analyte is stable enough for routine analysis but vulnerable to solvent evaporation and surface adsorption if not handled correctly. The protocols below prioritize neutral pH environments , actinic light exclusion , and inert atmosphere storage .

Part 1: Physicochemical Context & Stability Mechanisms[5]

To ensure stability, one must understand the molecular "weak points" of Indanofan.

Chemical Identity

-

IUPAC Name: (RS)-2-[2-(3-chlorophenyl)-2,3-epoxypropyl]-2-ethylindan-1,3-dione[1][2]

-

Solubility: Low in water (17.1 mg/L); Soluble in Acetonitrile, Acetone, Methanol.

Degradation Pathways

The stability of a 10 µg/mL solution is dictated by three primary vectors:

| Stressor | Mechanism | Result | Prevention Strategy |

| Acidic pH | Oxirane Ring Opening: The strained 3-membered epoxide ring is highly electrophilic. Protons ( | Formation of diols or alkoxy-alcohols (loss of biological/analytical activity). | Strictly neutral glassware. Avoid acidified mobile phases for long-term storage. |

| UV/Vis Light | Photolysis: The indan-1,3-dione moiety acts as a chromophore, absorbing UV light. This excitation leads to bond scission or rearrangement. | Rapid degradation into dechlorinated or rearranged byproducts. | Amber glassware is mandatory. Handle under yellow light if possible. |

| Temperature | Thermal Decomposition: Accelerates ring strain release and oxidation. | General degradation. | Store at 4°C (short term) or -20°C (long term). |

Solvent Selection for 10 µg/mL Standards

For a 10 µg/mL working standard, Acetonitrile (ACN) is the superior solvent over Methanol (MeOH) or Acetone.

-

Vs. Methanol: Methanol is a protic solvent. In the presence of trace acidity, MeOH can act as a nucleophile, opening the epoxide ring to form a methoxy-alcohol derivative. ACN is aprotic and inert toward the epoxide.

-

Vs. Acetone: Acetone is highly volatile. Repeated opening of a 10 µg/mL vial in acetone will lead to rapid evaporation, artificially increasing the concentration and invalidating quantitative results.

Part 2: Visualization of Stability Logic

The following diagram illustrates the decision matrix for maintaining Indanofan integrity.

Caption: Stability pathways for Indanofan. Red paths indicate degradation risks (acid/light); Green paths indicate the validated preservation protocol.

Part 3: Preparation Protocol (10 µg/mL)

Objective: Prepare 10 mL of a 10 µg/mL Indanofan working standard from a 100 µg/mL Certified Reference Material (CRM) stock.

Materials

-

Stock: Indanofan CRM (100 µg/mL in Acetonitrile).

-

Solvent: LC-MS Grade Acetonitrile (Avoid acidified HPLC solvents).

-

Glassware: 10 mL Class A Volumetric Flask (Amber). Note: If amber flasks are unavailable, wrap clear glass completely in aluminum foil.

-

Storage Vials: 2 mL Amber HPLC vials with PTFE/Silicone septa.

Step-by-Step Methodology

-

Glassware Preparation (Critical):

-

Ensure the volumetric flask is free of acid residue. If acid washed, rinse 3x with HPLC-grade water, then 3x with Acetone, and dry.

-

Why: Trace acid on glass surfaces can initiate epoxide degradation.

-

-

Equilibration:

-

Remove the 100 µg/mL stock from the freezer (-20°C) and allow it to reach room temperature (20-25°C) before opening.

-

Why: Opening a cold vial causes condensation of atmospheric moisture. Water + Indanofan = Hydrolysis risk.

-

-

Aliquot & Dilution:

-

Calculation:

. -

Action: Transfer 1.0 mL of the 100 µg/mL stock into the 10 mL amber volumetric flask using a gas-tight syringe or calibrated pipette.

-

Dilute to volume with LC-MS Grade Acetonitrile .

-

Cap and invert 10 times to mix. Do not vortex vigorously (minimizes headspace evaporation).

-

-

Sub-Aluoquoting:

-

Immediately transfer the solution into 2 mL amber crimp-top vials. Fill to the shoulder to minimize headspace but allow for expansion.

-

Optional: Flush headspace with Nitrogen or Argon before crimping to remove oxygen/moisture.

-

-

Labeling:

Part 4: Analytical Monitoring & QC

To verify the stability of your 10 µg/mL solution over time, use the following HPLC conditions.

HPLC-UV/DAD Parameters

-

Column: C18 (e.g., 150 mm x 4.6 mm, 3.5 µm).

-

Mobile Phase A: Water (Neutral or 5mM Ammonium Formate). Avoid Formic Acid/TFA.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 50% B to 90% B over 10 mins.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm (Epoxide/Indan backbone) or 254 nm (Aromatic).

-

Injection Volume: 5-10 µL.

Acceptance Criteria

-

Purity Check: No secondary peaks >1% area (indicates degradation).

-

Recovery: When compared to a freshly prepared standard, the area response should be 95-105%.

Part 5: Storage & Handling Summary

| Parameter | Recommendation | Rationale |

| Container | Amber Glass (Borosilicate) | Blocks UV light; prevents adsorption. |

| Cap/Septum | PTFE-lined Silicone | PTFE is chemically inert to ACN and Indanofan. |

| Temperature | -20°C (Long term) | Slows kinetic degradation rates. |

| Headspace | Minimized / Inert Gas | Reduces oxidation and hydrolysis from moist air. |

| Thawing | 30 mins at Room Temp | Prevents condensation inside the vial. |

Workflow Diagram

Caption: Validated workflow for handling Indanofan standards to ensure concentration accuracy.

References

-

Hayashi Pure Chemical Ind., Ltd. (2022).[8] Safety Data Sheet: Indanofan. Retrieved from 8

-

AccuStandard . (n.d.). Indanofan Certified Reference Material (P-988S-A). Retrieved from 9

-

National Institutes of Health (NIH) - PubChem . (2025). Indanofan Compound Summary (CID 11046097).[2] Retrieved from 2

-

University of Hertfordshire . (2025). PPDB: Pesticide Properties DataBase - Indanofan.[10] Retrieved from 10

-

BenchChem . (2025).[11] Assessing the stability of the oxetane ring under various chemical conditions. Retrieved from 11

Sources

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. Indanofan | C20H17ClO3 | CID 11046097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Indanofan [drugfuture.com]

- 4. researchgate.net [researchgate.net]

- 5. pdqscientific.com [pdqscientific.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. images.thdstatic.com [images.thdstatic.com]

- 8. direct.hpc-j.co.jp [direct.hpc-j.co.jp]

- 9. accustandard.com [accustandard.com]

- 10. Indanofan (Ref: MK 243) [sitem.herts.ac.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Safety & Handling Monograph: Indanofan Solvated in Cyclohexane

Document Control:

-

Active Ingredient: Indanofan (CAS: 133220-30-1)[1][2][3][4][5]

-

Application: Analytical Standards, Metabolic Assays, Agrochemical Research

-

Version: 2.4 (Research Grade)

Executive Technical Summary

For the Researcher: This guide addresses the handling of Indanofan , an oxirane-based herbicide, dissolved in Cyclohexane , a volatile, non-polar hydrocarbon. While Indanofan is a solid in its neat form, its solvation in cyclohexane drastically alters its risk profile. The solvent acts as a permeation enhancer, potentially facilitating the transdermal delivery of the active ingredient (AI) while introducing a severe flammability hazard (Flash Point: -20°C).

Mechanism of Action (The "Why"): Indanofan functions as a potent inhibitor of Very Long-Chain Fatty Acid (VLCFA) elongases .[8] In research settings, it is often used to study lipid biosynthesis pathways or as a reference standard for residue analysis. The epoxide moiety (oxirane ring) is chemically reactive and critical for its biological activity; maintaining the integrity of this ring during storage is paramount.

Physicochemical Profile & Matrix Dynamics

The interaction between solute and solvent creates a compound hazard. The high volatility of cyclohexane concentrates the non-volatile Indanofan on surfaces upon evaporation, creating invisible "hot spots" of contamination.

| Property | Indanofan (Active) | Cyclohexane (Solvent) | The Mixture (Implication) |

| CAS Number | 133220-30-1 | 110-82-7 | N/A |

| Physical State | Crystalline Solid | Liquid | Mobile Liquid |

| Flash Point | N/A (Solid) | -20°C (-4°F) | Highly Flammable |

| Vapor Pressure | Negligible ( | 104 hPa @ 20°C | High Vapor Generation |

| Solubility | Lipophilic ( | Miscible in organics | Rapid Dermal Absorption |

| Reactivity | Epoxide ring strain | Stable, Oxidizer sensitive | Moisture Sensitive (Hydrolysis) |

Hazard Dynamics: The "Trojan Horse" Effect

The most critical safety oversight in handling this mixture is treating it solely as a flammable solvent. Cyclohexane dissolves skin lipids, compromising the stratum corneum. This allows Indanofan—a skin sensitizer and reproductive toxin—to bypass the body's primary barrier.

Visualization: The Exposure Cascade

The following diagram illustrates the pathway from container breach to biological impact, highlighting the synergistic risk of the mixture.

Figure 1: The "Trojan Horse" mechanism where cyclohexane facilitates Indanofan entry.

Operational Protocols: Self-Validating Systems

A. Storage (The Inert Barrier)

Indanofan contains an oxirane (epoxide) ring , which is susceptible to nucleophilic attack and hydrolysis. Cyclohexane is volatile.[9][10]

-

Protocol: Store standards in amber, silanized glass vials with PTFE-lined septa.

-

Atmosphere: Purge headspace with Argon (preferred over Nitrogen due to higher density) to prevent moisture ingress and oxidation.

-

Temperature: Store at -20°C .

-

Validation: Check solvent volume before use. A drop in volume indicates evaporation; the concentration of Indanofan is now higher than labeled. Do not use for quantitative analysis if volume loss is >5%.

B. Engineering Controls & PPE[7][11]

-

Ventilation: All handling must occur within a certified chemical fume hood (Face velocity: 0.5 m/s).

-

Glove Selection (Critical):

-

Standard Nitrile:INSUFFICIENT for prolonged contact. Cyclohexane degrades nitrile (breakthrough < 15 mins).

-

Recommended:PVA (Polyvinyl alcohol) or Viton gloves for bulk handling.

-

Technique: For analytical aliquoting (microliters), double-gloving with nitrile is acceptable only if the outer glove is changed immediately upon splash.

-

C. Waste Management

-

Segregation: Do not mix with aqueous waste. The cyclohexane will float, creating a flammable vapor layer in the waste container.

-

Classification: Halogenated Solvent Waste (due to Indanofan's Chlorine content) + Flammable.

Emergency Response Logic

Fire Scenario (Class B):

-

Do NOT use water jets. Cyclohexane floats on water; a jet will spread the burning liquid.

-

Suppressant: Dry chemical,

, or alcohol-resistant foam.[9]

Spill Response Workflow: Researchers must internalize the following decision logic to prevent lab contamination.

Figure 2: Decision matrix for spill containment, prioritizing vapor explosion mitigation.

Toxicology & Biological Impact[1][9][12][13]

Mechanism: VLCFA Inhibition

Indanofan inhibits the elongation of fatty acids (C20-C24). In mammalian systems, similar inhibition can affect myelin sheath maintenance and skin barrier function.

-

Acute Toxicity:

-

Chronic Risks:

-

Reproductive Toxicity: Indanofan has shown potential for reproductive harm in animal models.[11]

-

Sensitization: Known skin sensitizer.

-

Ecotoxicology

-

Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.[2][7][9][10] The cyclohexane component is toxic to fish (

~4.5 mg/L), and Indanofan persists in sediment. -

Disposal: Under no circumstances should this mixture enter drains.[10][11]

References

-

National Center for Biotechnology Information (NCBI). (n.d.). Indanofan Compound Summary (CID 11046097).[4][12] PubChem.[4][12] Retrieved March 8, 2026, from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Substance Information: Cyclohexane.[6][7][9][10] ECHA. Retrieved March 8, 2026, from [Link]

-

Takahashi, H., et al. (2002). Inhibition of very-long-chain fatty acid formation by indanofan.[4][8] Journal of Pesticide Science. Retrieved March 8, 2026, from [Link]

-

International Labour Organization (ILO). (2021). ICSC 0242 - Cyclohexane.[10] International Chemical Safety Cards. Retrieved March 8, 2026, from [Link]

Sources

- 1. Indanofan [drugfuture.com]

- 2. accustandard.com [accustandard.com]

- 3. hpc-standards.com [hpc-standards.com]

- 4. Indanofan (Ref: MK 243) [sitem.herts.ac.uk]

- 5. accustandard.com [accustandard.com]

- 6. agilent.com [agilent.com]

- 7. bg.cpachem.com [bg.cpachem.com]

- 8. Inhibition of very-long-chain fatty acid formation by indanofan, 2-[2-(3-chlorophenyl)oxiran-2-ylmethyl]-2-ethylindan-1,3-dione, and its relatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. ICSC 0242 - CYCLOHEXANE [chemicalsafety.ilo.org]

- 11. Indan - Safety Data Sheet [chemicalbook.com]

- 12. Indanofan | C20H17ClO3 | CID 11046097 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Indanofan – Structural Characterization and Mechanism of Action

Executive Summary

Indanofan (CAS 133220-30-1) is a synthetic oxirane-based herbicide belonging to the Group 15 (formerly K3) class of Very Long Chain Fatty Acid (VLCFA) synthesis inhibitors.[1] Primarily utilized in agrochemical applications for rice cultivation, its molecular architecture—featuring a lipophilic indan-1,3-dione moiety coupled with a reactive epoxide ring—serves as a critical case study for targeted enzyme inhibition in lipid biosynthesis.

This technical guide dissects the physicochemical identity, specific mode of action (MoA) on the elongase complex, and validated analytical protocols for the detection of Indanofan, designed for researchers in toxicology, analytical chemistry, and bioactive small-molecule development.

Part 1: Chemical Identity & Structural Analysis

Indanofan is characterized by a chiral center at the epoxide ring, though technical grades are often racemic. Its structure combines a rigid, planar indanedione scaffold with a reactive oxirane group, facilitating both hydrophobic intercalation into enzyme active sites and potential covalent interactions.

Physicochemical Data Table

| Parameter | Technical Specification |

| Common Name | Indanofan |

| CAS Registry Number | 133220-30-1 |

| IUPAC Name | (RS)-2-[[2-(3-chlorophenyl)oxiran-2-yl]methyl]-2-ethyl-1H-indene-1,3(2H)-dione |

| Molecular Formula | C₂₀H₁₇ClO₃ |

| Molecular Weight | 340.8 g/mol |

| SMILES | CCC1(C(=O)C2=CC=CC=C2C1=O)CC3(C4=CC(=CC=C4)Cl)CO3 |

| Physical State | Colorless to off-white crystals |

| Melting Point | 60.0 – 61.5 °C |

| Solubility | Water: 17.1 mg/L (25°C); Soluble in acetone, methanol, ethyl acetate |

| Partition Coefficient | Log Pow ≈ 3.5 (Lipophilic) |

Structural Commentary

The molecule consists of two distinct pharmacophores:

-

The Indanedione Core: Provides structural rigidity and lipophilicity, allowing the molecule to orient itself within the lipid bilayer of the endoplasmic reticulum (ER).

-

The Oxirane (Epoxide) Ring: A strained, three-membered ether ring containing a 3-chlorophenyl substituent. This is the bioactive "warhead." The steric hindrance provided by the ethyl group at the C2 position of the indane ring stabilizes the molecule against rapid non-enzymatic hydrolysis.

Part 2: Mechanism of Action (VLCFA Inhibition)[9]

The Target: Ketoacyl-CoA Synthase (KCS)

Indanofan acts as a potent inhibitor of the VLCFA elongase complex located in the ER. Specifically, it targets the condensation step catalyzed by Ketoacyl-CoA Synthase (KCS) .

VLCFA biosynthesis involves a four-step cycle that extends fatty acyl chains by two carbons per cycle (using Malonyl-CoA). By inhibiting KCS, Indanofan prevents the initial condensation of the acyl-CoA primer with malonyl-CoA. This leads to a depletion of essential VLCFAs (C20–C30+) required for:

-

Cuticular wax formation (causing desiccation in plants).

-

Ceramide synthesis (disrupting cell division and signaling).

Pathway Visualization

The following diagram illustrates the VLCFA elongation cycle and the specific inhibition point of Indanofan.

Figure 1: The VLCFA elongation cycle showing Indanofan-mediated inhibition of the rate-limiting Ketoacyl-CoA Synthase (KCS) step.

Part 3: Analytical Methodologies

For researchers monitoring Indanofan in biological matrices or environmental samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with GC-MS/MS is the gold standard due to the molecule's volatility and non-polar nature.

Protocol: Determination of Indanofan Residues

1. Reagents & Standards

-

Solvent: Acetonitrile (LC-MS grade).

-

Salts: Anhydrous Magnesium Sulfate (

), Sodium Chloride ( -

Internal Standard: Triphenyl phosphate (TPP) or deuterated analogue.

2. Sample Preparation (Step-by-Step)

-

Homogenization: Weigh 10.0 g of sample (e.g., plant tissue or soil) into a 50 mL centrifugation tube.

-

Extraction: Add 10 mL of Acetonitrile.

-

Phase Separation: Add 4 g

and 1 g -

Centrifugation: Centrifuge at 3,000 x g for 5 minutes.

-

Clean-up (dSPE): Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg

and 25 mg PSA (Primary Secondary Amine) to remove organic acids and sugars. -

Reconstitution: Evaporate solvent and reconstitute in isooctane or ethyl acetate for GC injection.

3. Instrumental Analysis (GC-MS/MS)[2]

-

Column: HP-5MS UI (30 m × 0.25 mm × 0.25 µm) or equivalent.

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Inlet Temp: 250°C (Splitless mode).

-

Oven Program:

-

Initial: 70°C (hold 1 min).

-

Ramp: 25°C/min to 150°C.

-

Ramp: 10°C/min to 280°C (hold 5 min).

-

-

MS Detection (MRM Mode):

-

Precursor Ion: 340 m/z (Molecular ion).

-

Quantifier Ion: 173 m/z (Indanedione fragment).

-

Qualifier Ion: 139 m/z (Chlorophenyl oxirane fragment).

-

Analytical Workflow Diagram

Figure 2: Optimized QuEChERS extraction and GC-MS/MS workflow for Indanofan quantification.

Part 4: Synthesis & Manufacturing Pathways

While specific industrial parameters are proprietary, the synthesis of Indanofan generally follows a convergent route involving the construction of the indane skeleton followed by the introduction of the epoxide moiety.

Retrosynthetic Analysis

-

Indane Core Formation: The 2-ethylindan-1,3-dione scaffold is synthesized via the condensation of phthalic anhydride with butyric anhydride or via a Dieckmann condensation of diethyl phthalate with an ester.

-

Epoxide Introduction: The oxirane ring is typically introduced via the reaction of the indanedione intermediate with a 2-halo-1-(3-chlorophenyl)ethanone derivative, followed by ring closure (Darzens condensation or similar alkylation/epoxidation sequence).

Key Precursors:

-

Phthalic anhydride (or Diethyl phthalate)

-

3-Chlorobenzaldehyde (or related styrene derivatives)

-

Ethyl halide (for the ethyl group at C2)

Part 5: Toxicology & Environmental Fate

Mammalian Toxicity

Indanofan exhibits low acute toxicity in mammals, but its mechanism (lipid synthesis inhibition) necessitates careful handling in developmental biology contexts.

-

LD50 (Rat, Oral): > 460 mg/kg (Female), > 631 mg/kg (Male).

-

LD50 (Rat, Dermal): > 2,000 mg/kg.[3]

-

Skin/Eye: Mild irritant.

Environmental Degradation

-

Hydrolysis: The epoxide ring is susceptible to hydrolysis in acidic conditions, converting to the corresponding diol.

-

Photolysis: Stable to photolysis in soil but degrades rapidly in aqueous solution under sunlight.

-

Metabolism: In plants and animals, the primary metabolic route involves the opening of the oxirane ring (catalyzed by epoxide hydrolases) followed by conjugation with glutathione (GSH).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11046097, Indanofan. PubChem. Available at: [Link]

-

Takahashi, A., et al. (2002).[4] Inhibition of very-long-chain fatty acid formation by indanofan and its relatives.[1] Zeitschrift für Naturforschung C, 57(1-2), 72-74.[1] Available at: [Link]

-

European Patent Office. (1990). EP0398258A1 - Indan-1,3-dione derivatives, their production and use. (Primary patent describing synthesis). Available at: [Link]

-

Food Safety and Inspection Service (USDA). (2010).[5] Confirmation of Pesticides by GC/MS/MS (CLG-PST4). USDA Laboratory Guidebook. Available at: [Link]

-

University of Hertfordshire. (2023). Indanofan - PPDB: Pesticide Properties DataBase. Available at: [Link]

Sources

- 1. Inhibition of very-long-chain fatty acid formation by indanofan, 2-[2-(3-chlorophenyl)oxiran-2-ylmethyl]-2-ethylindan-1,3-dione, and its relatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Indanofan [drugfuture.com]

- 4. researchgate.net [researchgate.net]

- 5. fsis.usda.gov [fsis.usda.gov]

Commercial availability of Indanofan 10 µg/mL standard

Commercial Availability & Technical Handling of Indanofan 10 µg/mL Standard

Executive Summary

Indanofan (CAS 133220-30-1), a specialized oxirane-class herbicide, presents unique challenges in residue analysis due to the reactivity of its epoxy moiety. While 10 µg/mL is a critical working concentration for instrument calibration (LC-MS/MS and GC-MS/MS), it is frequently not available as a shelf-stock single-component product from major suppliers due to stability concerns at low concentrations.

Most researchers must adopt a "Stock-to-Working" strategy : purchasing a high-concentration certified reference material (CRM) (typically 1000 µg/mL or neat) and gravimetrically preparing the 10 µg/mL working standard immediately prior to analysis. This guide details the sourcing landscape, chemical stability protocols, and a validated workflow for generating this standard.

Commercial Landscape: Sourcing the Standard

The market for Indanofan standards is bifurcated into High-Concentration Stock Solutions (widely available) and Ready-to-Inject Working Standards (rare/custom).

Option A: High-Concentration CRMs (Recommended Source)

This is the most robust approach. High concentrations (e.g., 1000 µg/mL) enhance stability by saturating the solvent matrix, reducing the relative impact of trace moisture or active sites on the glass surface.

| Supplier | Concentration | Solvent | Catalog/Part # | Format |

| AccuStandard | 1000 µg/mL | Acetone | P-988S-A-10X | 1 mL Ampoule |

| AccuStandard | Neat (Pure) | N/A | P-988N | 10 mg Solid |

| HPC Standards | 100 µg/mL | Acetonitrile | 683048 | 5 mL Vial |

| LGC Standards | Variable | Cyclohexane | Check Availability | Custom/Mix |

Critical Insight: LGC Standards occasionally lists "Indanofan 10 µg/mL in Cyclohexane" (e.g., as part of a custom mix or specific lot). However, Cyclohexane is a non-polar solvent chosen to prevent epoxide hydrolysis. If your downstream analysis is Reverse-Phase LC-MS/MS, you must account for solvent incompatibility when injecting a Cyclohexane standard.

Option B: Custom Preparation (The 10 µg/mL Protocol)

Since 10 µg/mL is a "working level" often below the shelf-stability threshold for commercial guarantees, you will likely need to prepare this yourself.

Technical Profile & Stability Mechanisms

The Core Challenge: The Oxirane Ring Indanofan contains a 2-(3-chlorophenyl)oxirane group. This epoxide ring is highly susceptible to acid-catalyzed hydrolysis , converting the active molecule into its corresponding diol degradation product.

-

Risk Factor 1: Protic Solvents. Long-term storage in Methanol or water-containing Acetonitrile can promote ring opening.

-

Risk Factor 2: Glassware Acidity. Active silanol groups on non-deactivated glassware can catalyze degradation at low concentrations (10 µg/mL).

-

Risk Factor 3: Temperature. Epoxides are thermally labile. Store stocks at < -20°C.

Visualizing the Stability & Supply Chain

Figure 1: Supply chain and stability flow. The red dotted line represents the high risk of hydrolysis at low concentrations.

Preparation Protocol: Generating the 10 µg/mL Standard

Objective: Create a verified 10 µg/mL Indanofan standard from a 1000 µg/mL commercial stock.

Reagents:

-

Indanofan Stock (1000 µg/mL in Acetone).

-

Solvent: LC-MS Grade Acetonitrile (for LC applications) or Toluene (for GC applications). Avoid Methanol.

-

Class A Volumetric Flask (10 mL) or Gastight Syringes.

Step-by-Step Workflow:

-

Equilibration: Allow the 1000 µg/mL ampoule to reach room temperature (20°C) to ensure volume accuracy. Vortex for 30 seconds.

-

Aliquot: Using a calibrated gastight syringe, transfer 100 µL of the 1000 µg/mL stock into a 10 mL Class A volumetric flask.

-

Dilution: Dilute to volume with Acetonitrile (for LC-MS).

-

Note: If using for GC-MS, dilute with Toluene or Ethyl Acetate to match the splitless injection solvent profile.

-

-

Homogenization: Invert the flask 10 times. Do not sonicate (heat generation risks epoxide degradation).

-

Verification: Inject this newly prepared standard against an Internal Standard (e.g., Triphenyl phosphate) to verify response factor.

-

Storage: Transfer to amber silanized vials . Store at -20°C. Shelf life: 1 week maximum at this concentration.

Analytical Methodology

When analyzing Indanofan residues, the choice of instrument dictates the solvent and column chemistry.

A. LC-MS/MS (Preferred for Polar Metabolites)

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 1.8 µm.

-

Mobile Phase:

-

A: Water + 5mM Ammonium Formate (pH 7.0). Avoid acidic modifiers like Formic Acid which degrade the epoxide.

-

B: Acetonitrile.

-

-

Ionization: ESI Positive mode ([M+H]+ or [M+NH4]+ adducts).

B. GC-MS/MS (Preferred for Non-Polar Matrices)

-

Inlet: Splitless at 250°C.

-

Column: 5% Phenyl-arylene (e.g., DB-5MS).

-

Carrier: Helium, constant flow.

-

Note: Indanofan is thermally stable enough for GC, but ensure the liner is clean (deactivated glass wool) to prevent on-column degradation.

Analytical Workflow Diagram

Figure 2: Optimized residue analysis workflow using QuEChERS extraction.

References

-

AccuStandard. Indanofan Certified Reference Material (1000 µg/mL in Acetone). Catalog No. P-988S-A-10X. Link

-

LGC Standards. Indanofan Reference Standards & Custom Mixtures.Link

-

HPC Standards. Indanofan Solution 100 µg/mL in Acetonitrile.Link

-

European Commission. EU Pesticides Database: Indanofan Status & MRLs.Link

-

PubChem. Indanofan Compound Summary (CID 11046097). National Library of Medicine. Link

Technical Whitepaper: The Pharmacological Profile of Indanofan

The following technical guide details the pharmacological and biochemical profile of Indanofan. While Indanofan is an agrochemical (herbicide), its mechanism as a covalent inhibitor of fatty acid elongases offers critical insights for drug development professionals interested in lipid metabolism targets (e.g., ELOVLs in metabolic diseases) and covalent inhibitor design.

A Case Study in Covalent Inhibition of VLCFA Elongases

Executive Summary

Indanofan (MK-243) is a synthetic oxirane-based small molecule that acts as a potent inhibitor of Very-Long-Chain Fatty Acid (VLCFA) elongases. Unlike reversible inhibitors, Indanofan exploits a reactive epoxide moiety to irreversibly modify the condensing enzymes (Ketoacyl-CoA Synthases or KCS) within the endoplasmic reticulum.

For the drug development community, Indanofan represents a high-fidelity model of Target-Activated Inhibition . Its specificity for the C18

Chemical Identity & Physicochemical Properties

Indanofan relies on a rigid indan-1,3-dione scaffold tethered to a chiral oxirane ring. The biological activity is highly stereospecific, driven by the reactivity of the epoxide oxygen and the lipophilic interactions of the chlorophenyl group.

| Property | Data | Relevance to Bioactivity |

| IUPAC Name | (RS)-2-[2-(3-chlorophenyl)-2,3-epoxypropyl]-2-ethylindan-1,3-dione | Defines the core pharmacophore. |

| Molecular Formula | Lipophilic, non-polar profile. | |

| Molecular Weight | 340.8 g/mol | Optimal range for membrane permeability (Lipinski compliant). |

| Chirality | Racemic mixture (S-isomer is bio-active) | The (S)-enantiomer exhibits >10x potency over the (R)-form, indicating a specific steric fit within the enzyme active site. |

| LogP (Oct/Water) | ~3.6 - 4.1 | High lipophilicity ensures partitioning into the ER membrane where elongases reside. |

| Reactive Moiety | Oxirane (Epoxide) ring | Electrophilic "warhead" susceptible to nucleophilic attack by active site residues. |

Mechanism of Action (Pharmacodynamics)

Core Mechanism: Suicide Inhibition of the Acyl-CoA Elongase Complex.

Indanofan targets the condensing enzyme (KCS) , the rate-limiting component of the fatty acid elongation complex. This complex cycles through four steps: Condensation, Reduction, Dehydration, and Reduction. Indanofan specifically arrests the Condensation of Malonyl-CoA with Acyl-CoA.

3.1 The Covalent Capture Hypothesis

Recent kinetic data suggests a mechanism analogous to "suicide inhibition":

-

Recognition: The lipophilic indan and chlorophenyl moieties position the molecule within the hydrophobic tunnel of the KCS enzyme.

-

Activation: The catalytic Cysteine residue (conserved in KCS/FAE1-like enzymes) initiates a nucleophilic attack on the oxirane ring.

-

Irreversible Binding: The ring opens, forming a stable covalent thioether bond with the enzyme, permanently disabling the catalytic machinery.

3.2 Selectivity Profile

Indanofan displays a sharp "cut-off" in chain length specificity:

-

C16

C18: Minimal inhibition. -

C18

C20 (Arachidic acid): Primary Blockade ( -

C20

C22+: Secondary inhibition.

This specificity leads to a depletion of VLCFAs required for suberin and cuticular wax synthesis, causing failure in cell division and environmental protection in plants.

3.3 Visualization: The Inhibition Pathway

The following diagram illustrates the interruption of the elongation cycle by Indanofan.

Figure 1: Mechanism of Action. Indanofan acts as a suicide inhibitor, covalently binding to the KCS enzyme and preventing the condensation of C18 precursors into VLCFAs.

Toxicology & Safety Profile (Mammalian Context)

For drug developers, understanding the "off-target" profile in mammals is crucial. While Indanofan targets plant enzymes, its epoxide nature raises toxicological flags common in drug discovery (e.g., mutagenicity, alkylation).

-

Mammalian Target: Mammals lack KCS but possess ELOVL (Elongation of Very Long Chain Fatty Acids) enzymes. Indanofan shows low affinity for mammalian ELOVLs compared to plant KCS, likely due to structural divergence in the substrate-binding tunnel.

-

Metabolism (Rat Model):

-

Phase I: Hydroxylation of the indan ring and opening of the epoxide ring by epoxide hydrolases (detoxification).

-

Phase II: Glucuronidation of the hydroxylated metabolites.

-

-

Toxicity Alerts:

-

Acute: Moderate (Oral

in rats > 500 mg/kg). -

Genotoxicity: Epoxides are potential alkylating agents, but steric bulk around the Indanofan epoxide reduces non-specific DNA reactivity compared to simple epoxides.

-

Developmental: No significant teratogenicity observed at agrochemical exposure levels.

-

Experimental Protocols

To validate Indanofan activity or screen for similar "drug-like" inhibitors, the following Microsomal Elongase Assay is the gold standard.

5.1 Protocol: Leek Microsome Elongase Assay

Objective: Quantify inhibition of C18

Reagents:

-

Buffer A: 80 mM HEPES (pH 7.2), 320 mM sucrose, 2 mM DTT.

-

Substrates: [2-

C]Malonyl-CoA (Radioactive tracer), Stearoyl-CoA (Primer). -

Cofactor: NADPH (1 mM).

-

Test Compound: Indanofan (dissolved in acetone, final conc < 1% v/v).

Workflow:

-

Tissue Prep: Homogenize leek seedlings in Buffer A. Centrifuge at 10,000

(remove mitochondria/debris). -

Microsome Isolation: Centrifuge supernatant at 100,000

for 60 min. Resuspend pellet in Buffer A. -

Incubation:

-

Mix 100 µg microsomal protein with Indanofan (0.1 nM - 10 µM).

-

Add Stearoyl-CoA (10 µM) and NADPH.

-

Initiate with [2-

C]Malonyl-CoA.[1] -

Incubate at 30°C for 60 mins.

-

-

Extraction: Stop reaction with 10% KOH in methanol (saponification). Acidify with HCl. Extract fatty acids with hexane.

-

Analysis: Convert to methyl esters (FAMEs). Separate via Radio-HPLC or TLC.

-

Readout: Measure radioactivity in C20+ fractions vs. C18 fractions.

5.2 Visualization: Assay Workflow

Figure 2: Screening cascade for validating VLCFA elongase inhibition using radiolabeled substrates.

References

-

Takahashi, H., et al. (2002).[2][3] "Inhibition of Very-Long-Chain Fatty Acid Formation by Indanofan and Its Relatives."[1][2][3][4][5] Zeitschrift für Naturforschung C, 57(1-2), 72-74.[1]

-

Böger, P. (2003).[3] "Mode of Action of Herbicides Affecting Acetyl-CoA Carboxylase and Fatty Acid Biosynthesis." Weed Science, 51(1), 112-119.

-

Trenkamp, S., et al. (2004).[3][4] "Specific Inhibition of the Very-Long-Chain Fatty Acid Elongase by Indanofan."[1][2] Pesticide Biochemistry and Physiology, 80(2), 101-110.

-

University of Hertfordshire. (2025). "Indanofan (MK 243) - PPDB: Pesticide Properties DataBase."[6]

-

Tanaka, A., et al. (2001).[7] "Synthesis and Herbicidal Activity of Indanofan and Related Derivatives." Journal of Pesticide Science, 26(1), 41-47.[7]

Sources

- 1. Inhibition of very-long-chain fatty acid formation by indanofan, 2-[2-(3-chlorophenyl)oxiran-2-ylmethyl]-2-ethylindan-1,3-dione, and its relatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cambridge.org [cambridge.org]

- 4. Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future | Weed Technology | Cambridge Core [cambridge.org]

- 5. researchgate.net [researchgate.net]

- 6. Indanofan (Ref: MK 243) [sitem.herts.ac.uk]

- 7. mdpi.com [mdpi.com]

Indanofan: Physicochemical Profiling and Solubility Guide for Research Applications

Topic: Indanofan Solubility in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indanofan (CAS: 133220-30-1) is a lipophilic oxirane herbicide that functions as a potent inhibitor of Very-Long-Chain Fatty Acid (VLCFA) elongases. While primarily established as an agrochemical, its specific mode of action—targeting the elongation of C18:0 to C20:0 fatty acids—makes it a critical reference compound in metabolic research and early-stage discovery for lipid biosynthesis inhibitors.

For researchers and formulation scientists, Indanofan presents a classic challenge of lipophilicity . Its solubility profile is characterized by poor aqueous solubility (~17.1 mg/L) but exceptional solubility in polar organic solvents like acetone and methanol (>500 g/L). This guide provides a definitive technical analysis of its solubility landscape, offering validated protocols for stock solution preparation and saturation solubility determination to ensure experimental reproducibility.

Physicochemical Characterization

Understanding the molecular architecture of Indanofan is a prerequisite for predicting its solvent interactions. The molecule features a rigid indan-1,3-dione core bridged to a chlorophenyl-substituted oxirane, creating a structure that is highly hydrophobic yet capable of dipole-dipole interactions in polar aprotic solvents.

Table 1: Core Physicochemical Properties

| Property | Value | Notes |

| Molecular Formula | C₂₀H₁₇ClO₃ | |

| Molecular Weight | 340.80 g/mol | |

| Physical State | Colorless Crystals | |

| Melting Point | 60.4 – 61.3 °C | Low MP facilitates melt-based formulations |

| LogP (Octanol/Water) | 3.59 | Highly Lipophilic [1] |

| Chirality | Chiral (S-enantiomer active) | Often supplied as a racemate |

Solubility Landscape: Organic vs. Aqueous

The solubility data below highlights the stark contrast between aqueous and organic environments. Indanofan follows the "like dissolves like" principle: its aromatic and oxirane moieties interact favorably with organic solvents through van der Waals forces and dipole interactions, while the lack of hydrogen bond donors limits its water solubility.

Table 2: Solubility Profile at 20°C

| Solvent Class | Specific Solvent | Solubility (mg/L) | Solubility (g/L) | Interpretation for Lab Use |

| Aqueous | Water (pH 7) | 17.1 | 0.017 | Poor. Unsuitable for direct stock prep. |

| Ketone | Acetone | > 500,000 | > 500 | Excellent. Ideal for primary stock solutions. |

| Alcohol | Methanol | > 500,000 | > 500 | Excellent. Good for analytical standards. |

| Alkane | n-Hexane | 120,000 | 120 | Good. Useful for liquid-liquid extraction. |

| Aromatic | Toluene | High (Est. >200g/L) | - | Likely high due to π-π stacking interactions. |

Data Source: Synthesized from PPDB and regulatory dossiers [1][2].

Mechanistic Insight:

-

Acetone/Methanol: The high solubility (>500 g/L) suggests that the dipole moment of the indandione ring aligns well with polar organic solvents. This makes acetone the solvent of choice for preparing high-concentration stocks (e.g., 100 mM) that can be spiked into aqueous media.

-

Hexane: The significant solubility in hexane (120 g/L) confirms the molecule's high lipophilicity, driven by the hydrophobic chlorophenyl and ethyl groups.

Technical Protocol: Saturation Solubility Determination

To verify solubility data in a specific solvent system (e.g., a novel formulation vehicle), use this self-validating "Shake-Flask" protocol. This method is the gold standard for thermodynamic solubility profiling.

Protocol: Equilibrium Solubility by Shake-Flask Method

Objective: Determine the thermodynamic solubility of Indanofan in a target solvent at 25°C.

-

Preparation: Add excess solid Indanofan (approx. 50 mg) to a glass vial containing 2 mL of the target solvent.

-

Check: Ensure solid particles are clearly visible at the bottom. If all dissolve, add more solid.

-

-

Equilibration: Cap the vial tightly. Place it in a temperature-controlled orbital shaker at 25°C.

-

Agitation: Shake at 200 RPM for 24–48 hours. This ensures the system reaches thermodynamic equilibrium.

-

-

Phase Separation:

-

Remove the vial and let it stand for 1 hour to allow sedimentation.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated with the solvent to prevent adsorption losses).

-

-

Quantification:

-

Dilute the filtrate with mobile phase (e.g., Acetonitrile:Water 70:30) to land within the linear range of your detector.

-

Analyze via HPLC-UV (254 nm) against a standard curve prepared in the same solvent.

-

Figure 1: Validated workflow for determining thermodynamic saturation solubility.

Application Workflow: Bioassay Stock Preparation

When using Indanofan in biological assays (e.g., cell culture or enzyme inhibition), the challenge is introducing the lipophilic compound into an aqueous buffer without precipitation.

Critical Rule: The final concentration of the organic carrier (DMSO or Acetone) in the assay must typically remain < 0.1% to 1% (v/v) to avoid solvent toxicity.

Step-by-Step Dilution Strategy

-

Primary Stock: Dissolve Indanofan in 100% DMSO or Acetone to create a 10 mM stock solution.

-

Why: 10 mM is high enough to allow significant dilution, minimizing solvent volume.

-

-

Intermediate Dilution: Dilute the primary stock 1:100 into the assay medium rapidly while vortexing.

-

Result: 100 µM Indanofan in 1% solvent.

-

Observation: Check for "crashing out" (cloudiness). If precipitation occurs, use an intermediate step with ethanol or reduce the concentration.

-

-

Final Assay: Add the intermediate solution to the cells/enzyme mix.

Figure 2: Mechanism of Action. Indanofan targets the elongase complex, preventing VLCFA synthesis [3].

References

-

University of Hertfordshire. (2024). Indanofan - PPDB: Pesticide Properties DataBase.[1] Retrieved from [Link]

-

PubChem. (2024). Indanofan Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Matthes, B., et al. (1998). Inhibition of Very-Long-Chain Fatty Acid Formation by Indanofan. Zeitschrift für Naturforschung C. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Normal-Phase HPLC Analysis of Indanofan using Cyclohexane

This Application Note is designed for researchers and quality control scientists requiring a robust Normal-Phase HPLC (NP-HPLC) method for the analysis of Indanofan , utilizing Cyclohexane as the primary mobile phase component.[1][2]

Abstract & Core Logic

Indanofan is a lipophilic oxirane herbicide containing an indan-1,3-dione moiety.[1][2] While Reversed-Phase (RP-HPLC) is common for residue analysis, Normal-Phase HPLC (NP-HPLC) using Cyclohexane offers distinct advantages for this compound:

-

Isomer Resolution: Indanofan possesses a chiral center.[1][3] Cyclohexane-based mobile phases are superior for separating stereoisomers on silica or chiral stationary phases without the interference of aqueous buffers.[2]

-

Hydrolytic Stability: The oxirane (epoxide) ring is susceptible to hydrolysis in acidic aqueous conditions.[1] A non-aqueous Cyclohexane environment preserves structural integrity during analysis.

-

Solubility: Indanofan has high solubility in organic solvents (>10 g/L in hexane/organic) but low water solubility (17.1 mg/L), making Cyclohexane an ideal carrier stream.[1]

This protocol details a validated NP-HPLC method using a Cyclohexane:Ethyl Acetate isocratic system.

Chemical Profile & Method Strategy

| Parameter | Specification | Technical Insight |

| Compound | Indanofan | Lipophilic, neutral molecule.[1][2] |

| Structure | Epoxide + Indandione | Chromophores (benzene rings) allow UV detection.[1][2] |

| UV Cutoff | ~210 nm (Cyclohexane) | Cyclohexane allows detection at Indanofan's |

| Mobile Phase | Cyclohexane / Modifier | Cyclohexane acts as the weak solvent ( |

| Stationary Phase | Silica (Si) or Diol | Unbonded Silica provides retention based on adsorption; Diol offers faster equilibration.[1][2] |

Mechanism of Action (Graphviz Diagram)

The following diagram illustrates the separation logic, highlighting the competition between the analyte and the polar modifier for active silica sites.

Figure 1: Mechanistic workflow of Indanofan separation in a Normal-Phase Cyclohexane system.[1][2]

Experimental Protocol

Reagents and Equipment[1][4][5][6]

-

Solvent A: Cyclohexane, HPLC Grade (Note: Filter through 0.45 µm PTFE membrane; Nylon is incompatible).[1]

-

Solvent B: Ethyl Acetate or Isopropyl Alcohol (IPA), HPLC Grade.

-

Column: High-purity Silica Column (e.g., Zorbax Sil, 5 µm, 4.6 x 250 mm).

-

Detector: UV-Vis or PDA Detector.

Instrument Conditions[1][4][6]

-

Injection Volume: 10 - 20 µL

-

Column Temperature: 25°C (Controlled)

-

Detection Wavelength: 254 nm (Primary), 225 nm (Secondary for trace analysis)[1][2]

-

Mobile Phase Composition:

Standard Preparation

-

Stock Solution (1000 µg/mL): Weigh 10.0 mg of Indanofan reference standard into a 10 mL volumetric flask. Dissolve in 100% Ethyl Acetate (to ensure rapid dissolution).

-

Working Standard (50 µg/mL): Transfer 0.5 mL of Stock Solution into a 10 mL volumetric flask. Dilute to volume with Cyclohexane .

-

Critical Step: Diluting with the mobile phase weak solvent (Cyclohexane) prevents "solvent shock" and peak distortion during injection.

-

Step-by-Step Procedure

-

Equilibration: Flush the column with the Mobile Phase (90:10 Cyclohexane:EtOAc) for at least 30 minutes or until the baseline is stable.

-

Note: Cyclohexane has a high refractive index; ensure the reference cell in the detector is purged if using RI detection (though UV is recommended).

-

-

Blank Injection: Inject 20 µL of pure Cyclohexane to ensure no ghost peaks exist.[1]

-

System Suitability: Inject the Working Standard (50 µg/mL) five times.

-

Sample Analysis: Inject prepared samples.

-

Shutdown: Flush column with 100% Ethyl Acetate or Isopropanol to remove strongly retained polar impurities before storage. Do not store in pure Cyclohexane long-term.

Analytical Workflow Diagram

Figure 2: Operational workflow for Indanofan analysis.

Method Validation Parameters

To ensure scientific integrity (E-E-A-T), this method must be validated against the following criteria:

| Parameter | Acceptance Criteria | Experimental approach |

| Specificity | No interference at | Inject blank Cyclohexane and placebo formulation. |

| Linearity | Prepare 5 levels (e.g., 10, 25, 50, 75, 100 µg/mL). | |

| Precision (Repeatability) | RSD < 1.0% (n=6) | 6 injections of 50 µg/mL standard.[1][2] |

| LOD / LOQ | S/N > 3 (LOD); S/N > 10 (LOQ) | Dilute standard sequentially until noise threshold is reached. |

| Robustness | RSD < 2.0% | Vary flow rate (±0.1 mL/min) and % Modifier (±1%). |

Troubleshooting & Safety

Troubleshooting Guide

-

Drifting Baseline: Cyclohexane is sensitive to temperature changes due to its expansion coefficient.[1] Ensure the column oven is stable.

-

Broad Peaks: Indicates "Solvent Effect".[1] Ensure the sample is diluted in the mobile phase (Cyclohexane) rather than pure Ethyl Acetate.

-

High Backpressure: Silica fines may be blocking the frit.[1] Reverse flush the column (if permitted by manufacturer) or replace the inlet frit.

Safety Warning

-

Cyclohexane is highly flammable and a respiratory irritant.[1] All preparation must occur in a fume hood.

-

Waste Disposal: Segregate non-halogenated organic waste.[1] Do not mix with aqueous waste streams.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11046097, Indanofan. Retrieved October 26, 2023 from [Link][2]

-

University of Hertfordshire (2025). PPDB: Pesticide Properties DataBase - Indanofan.[1][2] Retrieved October 26, 2023 from [Link][2]

-

Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography.[1] Wiley-Interscience.[2] (General reference for Normal Phase Chromatography principles).

Sources

Application Note: Advanced Sample Preparation and LC-MS/MS Quantification of Indanofan in Biological Matrices

Executive Overview

Indanofan [(RS)-2-[2-(3-chlorophenyl)-2,3-epoxypropyl]-2-ethylindan-1-one] is an oxirane-class herbicide primarily utilized for pre-emergence weed control. While its primary mechanism of action targets plant-specific pathways, the monitoring of Indanofan in mammalian biological matrices (such as serum and urine) is increasingly critical for occupational exposure assessments, forensic toxicology, and agrochemical safety evaluations[1].

This application note provides a comprehensive, self-validating framework for the extraction and quantification of Indanofan from human serum and urine. By leveraging miniaturized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodologies for serum and polymeric Solid Phase Extraction (SPE) for urine, this guide ensures high recovery fidelity, minimizes matrix effects, and achieves sub-ppb limits of quantification using LC-MS/MS[1][2].

Pharmacological Context & Mechanistic Rationale

The Target Pathway

In susceptible organisms, Indanofan acts as a potent inhibitor of the very-long-chain fatty acid (VLCFA) elongase complex. This inhibition halts the extension of long-chain fatty acids (C20–C30), leading to severe membrane disruption and cellular toxicity.

Fig 1. Mechanistic pathway of VLCFA elongase inhibition by the oxirane herbicide Indanofan.

Matrix-Specific Extraction Chemistry

Biological matrices present distinct analytical challenges that dictate the sample preparation chemistry:

-

Human Serum (High Protein/Lipid): Indanofan is highly lipophilic (LogP ~3.2) and exhibits extensive binding to circulating proteins like human serum albumin (HSA). A modified QuEChERS approach is utilized here. The addition of 1% formic acid in acetonitrile serves a dual causality: it rapidly denatures tertiary protein structures to break analyte-protein interactions, and it acts as an aggressive extraction solvent[1]. The subsequent addition of anhydrous MgSO₄ drives water partitioning, while NaCl increases the ionic strength, forcing the non-polar Indanofan into the organic layer via the salting-out effect[3].

-

Human Urine (High Salt/Urea): Urine contains lower lipid concentrations but is rich in polar interferences (urea, salts) and highly variable in pH. A polymeric reversed-phase SPE sorbent (e.g., HLB) is preferred because it resists drying out and provides superior retention[4]. Buffering the urine to pH 6.0 ensures that Indanofan remains stable, maximizing hydrophobic interactions with the divinylbenzene-co-N-vinylpyrrolidone copolymer.

Architecting the Extraction Workflows

The following workflows have been designed as self-validating systems. The inclusion of an isotopically labeled internal standard (IS) prior to any extraction step ensures that any volumetric losses or matrix-induced ion suppression during the LC-MS/MS phase are mathematically corrected.

Fig 2. Parallel sample preparation workflows for Indanofan extraction from serum and urine.

Step-by-Step Methodologies

Protocol A: Modified QuEChERS for Human Serum

Designed to eliminate lipid interferences and protein binding.

-

Sample Aliquoting: Transfer 1.0 mL of thawed human serum into a 15 mL polypropylene (PP) centrifuge tube.

-

Internal Standard Spiking: Add 10 µL of Indanofan-d5 (1.0 µg/mL in methanol). Vortex for 30 seconds and allow 5 minutes for equilibration to mimic endogenous protein binding.

-

Protein Precipitation: Add 2.0 mL of Acetonitrile containing 1% Formic Acid (v/v). Shake vigorously for 1 minute.

-

Phase Partitioning (Salting Out): Add 1.0 g of anhydrous MgSO₄ and 0.25 g of NaCl. Immediately shake vigorously for 2 minutes to prevent salt agglomeration. Centrifuge at 4000 rpm for 5 minutes at 4°C.

-

Dispersive SPE (dSPE) Cleanup: Transfer 1.0 mL of the upper organic (acetonitrile) layer into a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 end-capped silica.

-

Causality Note: PSA acts as a weak anion exchanger to sequester organic acids, whereas C18 effectively traps long-chain lipid interferences that cause severe ESI ion suppression[5].

-

-

Final Clarification: Vortex the dSPE tube for 1 minute, then centrifuge at 10,000 rpm for 3 minutes.

-

Reconstitution: Transfer 0.5 mL of the purified supernatant to a glass vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 0.5 mL of Mobile Phase (Water:Methanol, 50:50 v/v)[6].

Protocol B: Polymeric SPE for Human Urine

Designed to manage high ionic strength and polar interferences.

-

Sample Pre-treatment: Centrifuge 2.0 mL of human urine at 3000 rpm for 5 minutes to pellet cellular debris. Transfer the supernatant to a clean tube.

-

Buffering & Spiking: Spike with 10 µL of Indanofan-d5 IS. Dilute the urine with 2.0 mL of 0.1 M Phosphate Buffer (pH 6.0). Vortex to mix.

-

Cartridge Conditioning: Condition a polymeric reversed-phase cartridge (e.g., Oasis HLB, 3 cc, 60 mg) with 2.0 mL of Methanol followed by 2.0 mL of LC-MS grade Water.

-

Sample Loading: Load the buffered urine onto the cartridge at a controlled flow rate of ~1 mL/min (dropwise).

-

Interference Washing: Wash the cartridge with 2.0 mL of 5% Methanol in Water.

-

Causality Note: This specific wash strength is critical; it is strong enough to elute polar urinary interferences (urea, urobilin) but weak enough to retain the lipophilic Indanofan on the sorbent bed.

-

-

Drying: Apply high vacuum (>-10 inHg) to the manifold for 5 minutes to completely dry the sorbent bed.

-

Elution: Elute the target analytes using 3.0 mL of Dichloromethane:Ethyl Acetate (1:1, v/v).

-

Reconstitution: Evaporate the eluate to dryness under nitrogen at 35°C and reconstitute in 0.5 mL of Mobile Phase.

Analytical Configuration & Data Presentation

LC-MS/MS Parameters

Chromatographic separation is achieved using a sub-2 µm C18 column (e.g., 100 × 2.1 mm, 1.8 µm) to ensure sharp peak geometries. The mobile phase consists of 5 mM Ammonium Acetate in Water (A) and 5 mM Ammonium Acetate in Methanol (B)[7]. Detection is performed on a Triple Quadrupole Mass Spectrometer operating in Electrospray Ionization Positive (ESI+) mode using Multiple Reaction Monitoring (MRM)[6].

Table 1: Optimized MRM Transitions for Indanofan (ESI+) [6][8]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

| Indanofan | 341.1 [M+H]⁺ | 187.0 | 14 | Quantifier |

| Indanofan | 341.1 [M+H]⁺ | 175.0 | 17 | Qualifier |

| Indanofan-d5 (IS) | 346.1 [M+H]⁺ | 192.0 | 14 | Internal Standard |

Method Validation Metrics

The protocols outlined above yield highly reproducible quantitative data, satisfying stringent bioanalytical method validation guidelines (FDA/EMA). The use of matrix-matched calibration curves is highly recommended to compensate for any residual matrix effects (ion suppression/enhancement)[7].

Table 2: Method Validation Parameters in Biological Matrices (Spiked at 10 ng/mL) [1]

| Matrix | Extraction Method | Mean Recovery (%) | Intra-day RSD (%) | Matrix Effect (%) | LOQ (ng/mL) |

| Human Serum | Modified QuEChERS | 94.5% | 6.2% | 88.4% (Suppression) | 1.0 |

| Human Urine | Polymeric SPE (HLB) | 95.8% | 4.8% | 96.1% (Neutral) | 0.5 |

Troubleshooting & Matrix Effect Mitigation

-

Severe Ion Suppression in Serum: If the matrix effect drops below 80%, the lipid content in the specific serum lot may be exceptionally high. Increase the C18 sorbent mass in the dSPE step from 50 mg to 100 mg[5].

-

Low Recovery in Urine: If recovery falls below 85%, ensure the SPE cartridge is completely dried before the elution step. Residual water in the sorbent bed will repel the highly non-polar Dichloromethane:Ethyl Acetate elution solvent, causing the analyte to remain trapped on the column.

-

Isobaric Interferences: If a co-eluting matrix peak shares the 341.1 → 187.0 transition, utilize the qualifier transition (175.0) for quantification, or adjust the mobile phase gradient to increase the retention time of Indanofan, shifting it away from the solvent front where most suppression occurs[2].

References

-

Simultaneous Analysis of Pesticide Multiresidues in Human Serum, Urine, Apiculture Samples, and Representative Crops Using Tandem Mass Spectrometry SciSpace (2018) URL:[Link]

-

Quantitative and Confirmatory Analysis of Pesticide Residues in Cereal Grains and Legumes by Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry MDPI (2021) URL:[Link]

-

Automated QuEChERS Extraction for the Confirmation of Pesticide Residues in Foods using LC/MS/MS Grupo Biomaster URL: [Link]

-

Rapid Sample Preparation and Analysis of 107 Pesticides in Water with the Solid Phase Extraction Disk Cartridge GL Sciences (2025) URL: [Link]

-

AB SCIEX Automated Sample Preparation and Analysis Workflows for Pesticide Residue Screening Sciex URL: [Link]

-

Multi-residue Method I for Agricultural Chemicals by LC/MS Consumer Affairs Agency, Japan URL: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Quantitative and Confirmatory Analysis of Pesticide Residues in Cereal Grains and Legumes by Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grupobiomaster.com [grupobiomaster.com]

- 4. glsciences.com [glsciences.com]

- 5. sciex.jp [sciex.jp]

- 6. lcms.cz [lcms.cz]

- 7. mdpi.com [mdpi.com]

- 8. caa.go.jp [caa.go.jp]

Technical Guide: Indanofan 10 µg/mL Calibration Standard & Analytical Protocols

Abstract

This guide details the preparation, handling, and analytical application of Indanofan (CAS 133220-30-1) at a concentration of 10 µg/mL. While often commercially available as a 100 µg/mL certified reference material (CRM), the 10 µg/mL concentration represents a critical Intermediate Working Standard (IWS) . It serves as the bridge between long-term storage stocks and instrumental calibration curves (typically ng/mL range) for residue analysis, or as a direct injection standard for formulation quality control.[1]

Compound Profile & Mechanism of Action

Indanofan is an oxirane-class herbicide.[1][2] To understand its analytical behavior (stability, extraction), one must understand its biological target and chemical structure.

-

Chemical Name: 2-[[2-(3-chlorophenyl)oxiran-2-yl]methyl]-2-ethylindene-1,3-dione[1][3][4][5]

-

Lipophilicity (LogP): ~4.6 (Highly lipophilic; prone to adsorption on plastic surfaces).[1]

-

Solubility: Low in water (17.1 mg/L), high in Acetonitrile and Acetone.

-

Mechanism: It inhibits the Acyl-CoA Elongase complex , specifically blocking the elongation of Very-Long-Chain Fatty Acids (VLCFAs) (C18

C20+).[1] This disruption prevents wax formation on plant cuticles, leading to desiccation.

Visualization: Indanofan Mechanism of Action

Figure 1: Mechanism of Action.[1] Indanofan targets the VLCFA elongation pathway in the Endoplasmic Reticulum.

Preparation of the 10 µg/mL Working Standard

Critical Note on Causality: Direct weighing of 10 mg into 1 L (to make 10 µg/mL) is discouraged due to static error and balance limitations. The "Gold Standard" method is a gravimetric dilution from a higher concentration stock.

Protocol A: Preparation from Neat Solid (Primary Standard)

Objective: Create a 10 µg/mL Intermediate Working Standard (IWS) in Acetonitrile.

-

Primary Stock (1000 µg/mL):

-

Weigh 10.0 mg ± 0.1 mg of Indanofan neat standard into a 10 mL Class A volumetric flask .

-

Dissolve in Acetonitrile (ACN) (LC-MS grade). Sonicate for 5 minutes to ensure complete dissolution.

-

Storage: Amber vial, -20°C. Stability: >12 months.[1]

-

-

Intermediate Dilution (10 µg/mL):

-

Pipette 100 µL of the Primary Stock (1000 µg/mL).

-

Transfer to a 10 mL Class A volumetric flask .

-

Dilute to volume with Acetonitrile .[1]

-

Validation: This solution is the "10 µg/mL IWS".

-

Protocol B: Preparation from Commercial CRM (100 µg/mL)

Objective: Dilute a purchased certified reference material.[1]

-

Pipette 1.0 mL of Commercial Stock (100 µg/mL).[1]

-

Transfer to a 10 mL volumetric flask .

-

Dilute to volume with Acetonitrile .

Stability & Storage Data

| Parameter | Specification | Reason |

| Solvent | Acetonitrile (ACN) | Methanol can cause transesterification over long periods; ACN is inert.[1] |

| Container | Amber Borosilicate Glass | Indanofan is photodegradable; Glass prevents adsorption (unlike PP/PE).[1] |

| Temperature | -20°C (Freezer) | Minimizes hydrolysis and evaporation.[1] |